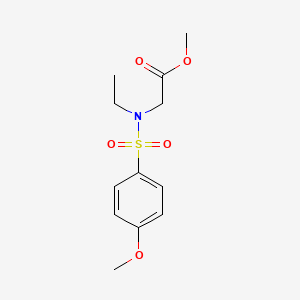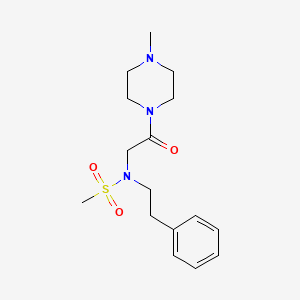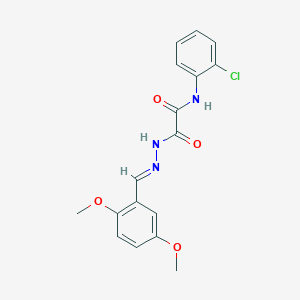
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as TBOA, is a chemical compound that is widely used in scientific research. TBOA belongs to a class of compounds known as glutamate transporter inhibitors, which are used to study the mechanisms of glutamate transport in the central nervous system.
Mécanisme D'action
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. This compound has been shown to be a potent inhibitor of both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2), which are the primary glutamate transporters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of glutamate transporters. This compound has been shown to increase extracellular glutamate concentrations in the brain, which can lead to neuronal damage and death. This compound has also been shown to alter synaptic transmission and plasticity, which can affect learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in lab experiments is its potency as a glutamate transporter inhibitor. This compound is a highly specific and potent inhibitor of glutamate transporters, which allows for precise control of glutamate concentrations in the brain. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to inhibit other transporters and channels in addition to glutamate transporters, which can complicate data interpretation.
Orientations Futures
There are several future directions for the use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in scientific research. One area of interest is the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. This compound could be used to study the effects of glutamate accumulation on neuronal function and survival in these disease models. Another area of interest is the development of more specific and potent glutamate transporter inhibitors. This compound has been a valuable tool for studying glutamate transport, but more selective inhibitors could provide even greater insight into the mechanisms of glutamate regulation in the brain.
Méthodes De Synthèse
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is primarily used in scientific research to study the mechanisms of glutamate transport in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission and plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thereby regulating its concentration and preventing excitotoxicity. This compound inhibits the activity of glutamate transporters, allowing researchers to study the effects of glutamate accumulation on neuronal function and survival.
Propriétés
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-17(9-7-14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-18(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZYMAIFXLFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



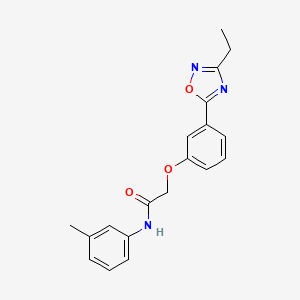
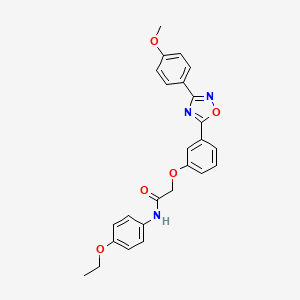
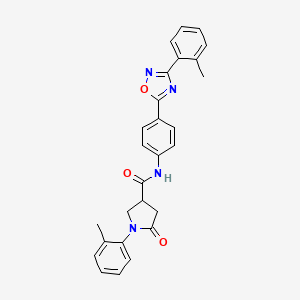

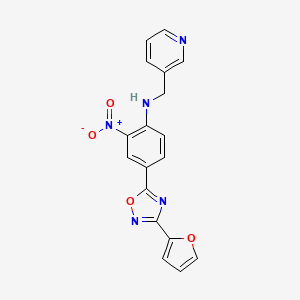

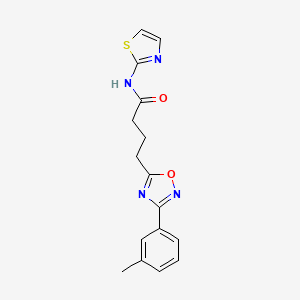
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)

